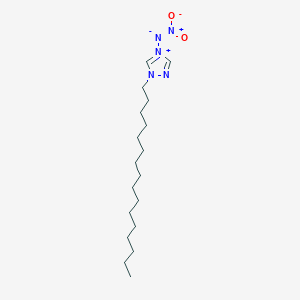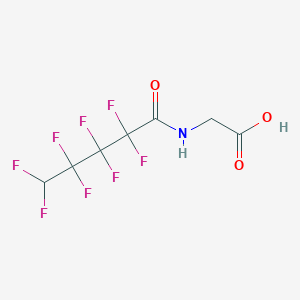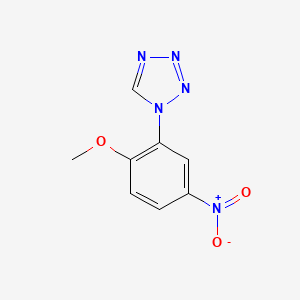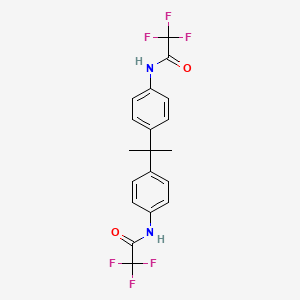
(1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Hexadecyl Chain: The hexadecyl chain can be introduced through an alkylation reaction using a suitable alkyl halide.
Addition of the Nitro Group: The nitro group can be introduced through a nitration reaction using nitric acid or a nitrating agent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amine derivatives.
Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or catalysts.
Mechanism of Action
The mechanism of action of (1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with various biological molecules, influencing their activity. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
1,2,4-triazole: A basic triazole compound without the hexadecyl chain or nitro group.
4-nitro-1,2,4-triazole: A triazole derivative with a nitro group but lacking the hexadecyl chain.
1-hexadecyl-1H-1,2,4-triazole: A triazole derivative with a hexadecyl chain but without the nitro group.
Uniqueness: (1-hexadecyl-1H-1,2,4-triazol-4-ium-4-yl)(nitro)azanide is unique due to the combination of the hexadecyl chain and the nitro group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler triazole derivatives.
Properties
Molecular Formula |
C18H35N5O2 |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(1-hexadecyl-1,2,4-triazol-4-ium-4-yl)-nitroazanide |
InChI |
InChI=1S/C18H35N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-18-22(17-19-21)20-23(24)25/h17-18H,2-16H2,1H3 |
InChI Key |
FHTIDCNTHDYTDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=[N+](C=N1)[N-][N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11098959.png)
![3-[(2-Fluoroanilino)methyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11098979.png)


![({[(E)-(4-ethoxyphenyl)methylidene]amino}oxy)(3-nitrophenyl)methanone](/img/structure/B11098995.png)

![3-[(3-bromobenzyl)sulfanyl]-N-[(E)-(4-fluorophenyl)methylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B11099011.png)
![2-[(Naphthalen-2-YL)amino]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11099016.png)
![4-Nitrophenyl 2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11099024.png)
![N-(3-{[(E)-(2,4-dichlorophenyl)methylidene]amino}phenyl)acetamide](/img/structure/B11099027.png)
![5-phenyl-2-[3-(2H-tetrazol-5-yl)benzyl]-2H-tetrazole](/img/structure/B11099040.png)
![1-(2-Oxo-1-oxaspiro[4.5]dec-3-en-4-yl)piperidine-4-carboxamide](/img/structure/B11099054.png)
![6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11099057.png)
